Roflumilast-d4 N-Oxide

Description

Contextualization within Roflumilast (B1684550) Metabolite Research

Several studies have established that Roflumilast N-Oxide is the most significant metabolite in humans and accounts for the majority of the total PDE4 inhibitory activity observed after the administration of Roflumilast. nih.govsmw.ch Although the N-oxide metabolite is slightly less potent than the parent drug in terms of direct PDE4 inhibition, its plasma area under the curve (AUC) is approximately 10-fold greater than that of Roflumilast. drugbank.comsmw.ch This indicates a much higher and more sustained systemic exposure to the metabolite, making it the principal contributor to the drug's therapeutic effects. smw.chsci-hub.se

Given the central role of Roflumilast N-Oxide, its accurate measurement in biological matrices like plasma and serum is fundamental for pharmacokinetic and metabolic studies. sci-hub.seresearchgate.netresearchgate.net To achieve reliable quantification, analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed. sci-hub.seoup.com These sensitive methods require the use of an appropriate internal standard to ensure accuracy. Roflumilast-d4 N-Oxide is specifically designed for this purpose, serving as an ideal internal standard for the quantitative analysis of Roflumilast N-Oxide. oup.comresearchgate.net

Table 1: Comparative Properties of Roflumilast and Roflumilast N-Oxide

| Property | Roflumilast | Roflumilast N-Oxide |

|---|---|---|

| Role | Parent Drug | Primary Active Metabolite |

| Metabolic Formation | N/A | Metabolized from Roflumilast via CYP1A2 and CYP3A4 drugbank.comnih.gov |

| Plasma Protein Binding | ~99% drugbank.com | ~97% drugbank.com |

| Relative Plasma AUC | 1-fold | ~10-fold greater than Roflumilast drugbank.comsmw.ch |

| PDE4 Inhibition (IC50) | ~0.8 nM caymanchem.com | ~2 nM tandfonline.comcaymanchem.com |

| Primary Contribution to Effect | Minority | Accounts for >90% of total PDE4 inhibitory activity in vivo nih.govactasdermo.org |

Rationale for Deuterated Analogues in Scientific Inquiry

The use of stable isotope-labeled compounds, particularly deuterated analogues, is a cornerstone of modern quantitative bioanalysis. acanthusresearch.comclearsynth.com A deuterated compound is one in which one or more hydrogen atoms (protium) have been replaced by their heavier, stable isotope, deuterium (B1214612) (D). clearsynth.comspectroscopyonline.com this compound falls into this category and is referred to as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.comoup.com The rationale for using such analogues in scientific inquiry, especially in pharmacokinetic and metabolic studies, is based on several key advantages.

The primary application for deuterated analogues like this compound is as internal standards in mass spectrometry-based quantification. acanthusresearch.comresolvemass.caprinceton.edu An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte. scioninstruments.com A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte being measured. acanthusresearch.com This means it behaves in the same way during sample preparation, extraction, and chromatographic separation. scioninstruments.com

However, due to the incorporation of deuterium, the SIL-IS has a higher mass than the unlabeled analyte. acanthusresearch.com A mass spectrometer can easily distinguish between the analyte (e.g., Roflumilast N-Oxide) and the deuterated internal standard (this compound) based on this mass difference. clearsynth.comspectroscopyonline.com By comparing the instrument's response for the analyte to that of the known quantity of the internal standard, researchers can calculate the analyte's concentration with high precision and accuracy. clearsynth.comnebiolab.com This method effectively corrects for variations in sample handling and instrument response, as well as for "matrix effects," where other components in a complex biological sample can interfere with the measurement. clearsynth.comnebiolab.com The use of a deuterated internal standard is a reliable way to ensure that the data generated in bioanalytical studies are robust and accurate. nih.gov

Table 2: Key Advantages of Deuterated Analogues as Internal Standards

| Advantage | Scientific Rationale |

|---|---|

| Enhanced Accuracy & Precision | Corrects for variability during sample preparation and analysis, as the standard and analyte are affected almost identically. scioninstruments.comnebiolab.com |

| Compensation for Matrix Effects | Mitigates the signal suppression or enhancement caused by other molecules in complex biological samples (e.g., plasma, urine). clearsynth.com |

| Similar Physicochemical Properties | The deuterated standard co-elutes with the analyte in liquid chromatography and has similar ionization efficiency in the mass spectrometer. acanthusresearch.com |

| Clear Mass Differentiation | The mass difference allows the mass spectrometer to distinguish the standard from the analyte, preventing signal overlap. clearsynth.comspectroscopyonline.com |

| Reliable Quantification | Enables precise calculation of analyte concentration based on the ratio of the analyte signal to the internal standard signal. clearsynth.com |

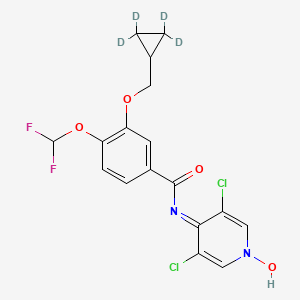

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Characterization for Research

Methodologies for Chemical Synthesis

The synthesis of Roflumilast-d4 N-Oxide involves two key transformations: the N-oxidation of the pyridine (B92270) ring and the introduction of deuterium (B1214612) atoms into the roflumilast (B1684550) scaffold.

General Synthetic Routes for N-Oxides

The conversion of a pyridine derivative to its corresponding N-oxide is a common transformation in organic synthesis. This is typically achieved by reacting the parent pyridine compound with an oxidizing agent. A prevalent method involves the use of a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), in a halogenated solvent like dichloromethane. sci-hub.se Another established method utilizes hydrogen peroxide in the presence of an acid, such as acetic acid. science.gov

A recent development in the field describes a metal-free, selective ortho-deuteration of N-heterocycles starting from their corresponding N-oxides. chemrxiv.orgunimi.it This method employs a base, such as potassium t-butoxide (KOtBu), in a deuterated solvent like DMSO-d6. chemrxiv.orgunimi.it While this particular strategy focuses on deuteration at the ortho position of the pyridine ring, it highlights the reactivity of N-oxides and the potential for base-mediated hydrogen isotope exchange reactions.

| Reagent/System | Description |

| m-CPBA/Dichloromethane | A common and effective method for the N-oxidation of pyridines. |

| Hydrogen Peroxide/Acetic Acid | An alternative, often cost-effective, method for N-oxide formation. |

| KOtBu/DMSO-d6 | A base-mediated system for hydrogen isotope exchange, particularly at the ortho position of pyridine N-oxides. chemrxiv.orgunimi.it |

Deuteration Strategies for Isotopic Labeling

The "d4" designation in this compound indicates the presence of four deuterium atoms. Commercially available Roflumilast-d4 has the deuterium atoms located on the cyclopropylmethoxy group. synzeal.com The synthesis of this compound would therefore likely start from a deuterated precursor, specifically 3-((cyclopropyl-2,2,3,3-d4)methoxy)-4-(difluoromethoxy)benzoic acid, which is then coupled with 4-amino-3,5-dichloropyridine, followed by N-oxidation.

General strategies for introducing deuterium into organic molecules include:

Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst (e.g., palladium, platinum, or ruthenium) and a source of deuterium, such as deuterium gas (D2) or heavy water (D2O). thalesnano.com

Use of Deuterated Building Blocks: A common and often more controlled approach is to use a commercially available or synthesized deuterated starting material in the synthetic route. princeton.edu For Roflumilast-d4, this would likely involve a deuterated cyclopropylmethanol (B32771) derivative.

Base- or Acid-Catalyzed Exchange: In some cases, deuterium can be introduced by exchange reactions in the presence of a strong acid or base in a deuterated solvent. rsc.org

Spectroscopic and Analytical Characterization Techniques

The structural confirmation and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic methods.

Application of Advanced Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry for characterization)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Roflumilast N-oxide shows characteristic absorption bands for the N-O bond, C=O (amide), and various C-H and C-F bonds. cpu.edu.cn In this compound, the C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the corresponding C-H stretches (around 2850-3000 cm⁻¹), providing evidence of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the four protons on the cyclopropyl (B3062369) ring would be absent or significantly reduced in intensity, confirming the location of the deuterium labels. studymind.co.uk

²H NMR: Deuterium NMR is a powerful technique to directly observe the deuterium nuclei. A strong peak in the ²H NMR spectrum corresponding to the cyclopropyl group would confirm the presence and location of the deuterium atoms. wikipedia.org

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic multiplet pattern due to C-D coupling and will have a slightly different chemical shift compared to the non-deuterated analog. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of the compound. nih.gov The molecular weight of this compound is expected to be 4 atomic mass units higher than that of the non-deuterated Roflumilast N-Oxide. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, further confirming the identity of the compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can help in locating the position of the deuterium atoms. researchgate.net

| Technique | Expected Observation for this compound |

| IR Spectroscopy | Presence of C-D stretching vibrations at lower frequencies (approx. 2100-2300 cm⁻¹). |

| ¹H NMR | Absence or significant reduction of signals for the cyclopropyl protons. |

| ²H NMR | Presence of a signal corresponding to the deuterium atoms on the cyclopropyl group. wikipedia.org |

| Mass Spectrometry | Molecular ion peak shifted by +4 m/z units compared to the non-deuterated analog. nih.gov |

Chromatographic Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical and isotopic purity of this compound. A validated stability-indicating HPLC method is crucial to separate the main compound from any impurities or degradation products. cpu.edu.cn

When analyzing deuterated compounds, it is important to consider the potential for chromatographic separation from their non-deuterated counterparts, a phenomenon known as the chromatographic deuterium effect (CDE). In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protonated analogs. tandfonline.comresearchgate.net The degree of separation depends on factors such as the number and position of deuterium atoms, the stationary phase, and the mobile phase composition. nih.govoup.com Therefore, the chromatographic method must be capable of resolving this compound from any residual non-deuterated Roflumilast N-Oxide to accurately determine its isotopic purity.

Gas chromatography (GC) can also be employed for the separation of isotopologues, with nonpolar stationary phases often showing an inverse isotope effect where the heavier deuterated compound elutes earlier. nih.govsci-hub.se

Polymorphism and Solid-State Research

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can have different physicochemical properties. scielo.br Research on the non-deuterated Roflumilast N-oxide has identified at least two crystalline forms: Form I and a monohydrate form (Form II). cpu.edu.cn These forms can be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). cpu.edu.cn

The introduction of deuterium can influence the crystal packing and potentially lead to different polymorphic behavior. A study on pyridine-N-oxide and its deuterated analogs demonstrated that partial deuteration can affect the aggregation of molecules in the solid state and allow for the characterization of a low-temperature crystallographic phase that was not observed for the non-deuterated compound. researchgate.netacs.org This highlights the importance of conducting solid-state research on this compound itself, as its polymorphic behavior may not be identical to that of its non-deuterated counterpart. The study of polymorphism in isotopically labeled compounds is crucial as different solid forms can impact properties like solubility and stability. researchgate.net

Identification of Crystalline Forms

Detailed studies delineating the specific crystalline forms of this compound are not extensively available in the peer-reviewed literature. However, research on the non-deuterated parent compound, Roflumilast N-Oxide, has identified at least two distinct crystalline forms. researchgate.netcpu.edu.cncpu.edu.cn These are designated as Form I and Form II, with the latter being a monohydrate. researchgate.netcpu.edu.cncpu.edu.cnpatsnap.com

The existence of polymorphism in the non-deuterated form suggests the potential for similar behavior in its deuterated analogue. Isotopic substitution, while maintaining the same chemical structure, can subtly alter intermolecular interactions and crystal packing, potentially leading to different polymorphic forms or variations in crystal lattice parameters. However, without specific experimental data for this compound, this remains a theoretical consideration.

Characterization of Polymorphic Structures

The characterization of the polymorphic structures of Roflumilast N-Oxide has been performed using a variety of analytical techniques, providing a framework for how this compound could be analyzed.

For the non-deuterated Roflumilast N-Oxide, two polymorphs have been identified: researchgate.netcpu.edu.cnpatsnap.com

Form I: An anhydrous crystalline form. researchgate.net

Form II: A monohydrate crystalline form. researchgate.netpatsnap.com

These forms were characterized using methods such as X-ray powder diffraction (XRPD), infrared spectroscopy (IR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.netcpu.edu.cncpu.edu.cn

A Chinese patent describes the characterization of these two forms of Roflumilast N-Oxide in detail. google.com Form I is reported to have a maximum endothermic transition at approximately 181.9°C in DSC analysis. google.com Form II, the monohydrate, shows a maximum endothermic transition at about 182.8°C. google.com The patent also provides single-crystal X-ray analysis data for Form II, confirming its structure as a monohydrate where one molecule of Roflumilast N-Oxide co-crystallizes with one molecule of water. google.com

Below are the detailed characterization data for the polymorphs of the non-deuterated Roflumilast N-Oxide.

Table 1: DSC and Melting Point Data for Roflumilast N-Oxide Polymorphs

| Crystalline Form | Maximum Endothermic Transition (DSC) | Melting Point |

|---|---|---|

| Form I | ~ 181.9 °C google.com | 179 °C - 180 °C patsnap.com |

| Form II (Monohydrate) | ~ 182.8 °C google.com | Not specified |

Table 2: Single-Crystal X-ray Data for Roflumilast N-Oxide Form II (Monohydrate) google.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.15 |

| b (Å) | 27.60 |

| c (Å) | 13.56 |

| β (°) | 106.8 |

| **Volume (ų) ** | 3634 |

| Molecules/Structure Cell | 4 |

| **Density (calculated) (g/cm³) ** | 1.46 |

While this data provides a comprehensive look at the polymorphism of Roflumilast N-Oxide, equivalent studies on this compound have not been identified in the searched literature. The characterization of the deuterated compound would require separate, dedicated analytical studies.

Analytical Method Development and Validation in Preclinical Research

Role as an Internal Standard in Quantitative Bioanalysis

Roflumilast-d4 N-Oxide is primarily utilized as an internal standard (IS) in quantitative bioanalysis, a crucial component for ensuring the accuracy and precision of analytical methods. oup.comcaymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the variability that can occur during sample preparation and analysis. aptochem.com

Isotope Dilution Mass Spectrometry Principles

The use of a stable isotope-labeled compound like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS), considered a definitive method for quantification. ontosight.ainih.gov IDMS operates on the principle of adding a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. ontosight.ai This "spike" has a different mass-to-charge ratio (m/z) from the endogenous analyte due to the presence of heavy isotopes like deuterium (B1214612). ontosight.aiclearsynth.com

During mass spectrometric analysis, the instrument distinguishes between the analyte and the internal standard based on their mass difference. clearsynth.com Since the deuterated standard behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization, any loss or variation in the analytical process affects both compounds proportionally. aptochem.com By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, compensating for potential errors like ion suppression or enhancement in the mass spectrometer. texilajournal.comscispace.com The use of a deuterated internal standard is preferred because it co-elutes with the analyte, providing the most effective correction for matrix effects and other sources of variability. aptochem.com

Application in Complex Biological Matrices of Non-Human Origin

In preclinical research, drug concentrations are often determined in complex biological matrices from various animal species. This compound has been instrumental in the analysis of roflumilast (B1684550) and its N-oxide metabolite in plasma from species such as guinea pigs and cynomolgus monkeys. oup.comsci-hub.senih.gov These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect." clearsynth.com

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in these complex samples. clearsynth.com For instance, a study involving the determination of roflumilast and roflumilast N-oxide in guinea pig plasma utilized deuterium-labeled internal standards, including this compound, to ensure the method's accuracy and reproducibility. oup.comnih.gov Similarly, while a study on cynomolgus monkey plasma used a non-isotopic labeled internal standard, it highlighted the importance of robust analytical methods for pharmacokinetic assessments in this species. sci-hub.senih.gov The similar extraction recovery and ionization response of the deuterated standard to the analyte help to mitigate the impact of the biological matrix, leading to more reliable data. aptochem.com

Advanced Chromatographic and Mass Spectrometric Techniques

The quantification of this compound, alongside roflumilast and its non-labeled metabolite, relies on highly sensitive and specific analytical instrumentation.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the technique of choice for the bioanalysis of roflumilast and its metabolites. oup.comsci-hub.senih.gov UPLC systems use columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional high-performance liquid chromatography (HPLC). oup.comnih.gov In a typical assay, the chromatographic separation is performed on a C18 reversed-phase column. oup.comsci-hub.senih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) is commonly employed to effectively separate the analytes from matrix components. oup.comsci-hub.senih.gov

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Modes

The separated analytes from the UPLC system are introduced into a tandem mass spectrometer, typically through an electrospray ionization (ESI) source. oup.comsci-hub.senih.gov ESI is a soft ionization technique that generates charged droplets, leading to the formation of protonated molecules [M+H]+ in the positive ion mode, which is suitable for the analysis of roflumilast and its metabolites. oup.comnih.gov

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. oup.comsci-hub.senih.gov In MRM, the first quadrupole of the tandem mass spectrometer is set to isolate the specific m/z of the precursor ion (the protonated molecule of the analyte or internal standard). This precursor ion is then fragmented in a collision cell. The third quadrupole is set to monitor a specific, characteristic fragment ion. This two-stage mass filtering significantly reduces background noise and enhances the specificity of detection. oup.com

The following table summarizes typical mass spectrometric parameters for the analysis of Roflumilast N-Oxide and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Roflumilast N-Oxide | 419.0 | 383.0 |

| This compound | 423.2 | 387.2 |

Note: The exact m/z values may vary slightly depending on the specific instrument and experimental conditions.

Sample Preparation Methodologies

Before analysis by UPLC-MS/MS, the analytes must be extracted from the biological matrix. The goal of sample preparation is to remove proteins and other interfering substances while efficiently recovering the compounds of interest.

Protein Precipitation (PPT): This is a straightforward and widely used method for sample cleanup. oup.comsci-hub.senih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. oup.comsci-hub.se This causes proteins to precipitate out of the solution. After centrifugation, the clear supernatant containing the analytes and the internal standard is collected and can be directly injected into the LC-MS/MS system or further processed. oup.comsci-hub.se For example, in the analysis of roflumilast in guinea pig plasma, protein precipitation with acetonitrile was employed. oup.com

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. nih.govresearchgate.net The choice of solvent is critical and depends on the polarity and solubility of the analytes. After mixing and separation of the two phases, the organic layer containing the analytes is evaporated and the residue is reconstituted in a suitable solvent for injection. LLE can provide a cleaner extract than PPT but is often more time-consuming. nih.gov One method for roflumilast and its N-oxide metabolite utilized liquid-liquid extraction with tert-Butyl methyl ether. oup.comresearchgate.net

The following table outlines key findings from a representative study using these analytical techniques.

| Parameter | Finding |

| Analytical Method | UPLC-MS/MS |

| Internal Standard | This compound |

| Biological Matrix | Guinea Pig Plasma |

| Sample Preparation | Protein Precipitation |

| Linearity Range | 0.5–500.0 ng/mL |

| Precision (RSD%) | < 6.7% |

| Accuracy | 94.0–106.0% |

Data compiled from a study on the determination of roflumilast and its N-oxide in guinea pig plasma. oup.com

Method Validation Parameters for Research Applications

Method validation for this compound in research settings encompasses a comprehensive set of parameters to guarantee that the analytical procedure is fit for its intended purpose.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by constructing calibration curves.

In a notable study, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated excellent linearity for the quantification of roflumilast N-oxide, the non-deuterated analogue, over a concentration range of 0.5 to 500.0 ng/mL in guinea pig plasma, with a coefficient of determination (r²) greater than 0.997. oup.com Another method for roflumilast and roflumilast N-oxide in human plasma established a linear range of 0.04–50 ng/mL for the N-oxide metabolite, with all regression coefficients exceeding 0.99. nih.gov A separate validation for roflumilast and its N-oxide reported a linear detector response from 0.1 ng/mL to 50 ng/mL. researchgate.net An FDA review of a new drug application for a roflumilast cream formulation also documented a calibration range of 0.100 to 100 ng/mL for this compound using a linear, weighted (1/x²) regression model. fda.gov

These findings are summarized in the table below:

| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r) / Coefficient of Determination (r²) | Source(s) |

| Roflumilast N-Oxide | Guinea Pig Plasma | 0.5 - 500.0 | Linear | >0.997 (r²) | oup.com |

| Roflumilast N-Oxide | Human Plasma | 0.04 - 50 | Not Specified | >0.99 (r) | nih.gov |

| Roflumilast N-Oxide | Human Plasma/Serum | 0.1 - 50 | Linear, weighted (1/x) | >0.99 (r) | researchgate.net |

| This compound | Not Specified | 0.100 - 100 | Linear, weighted (1/x²) | Not Specified | fda.gov |

This table presents data for both Roflumilast N-Oxide and its deuterated form, as the analytical behaviors are closely related, and methods are often developed for both simultaneously.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the mean of a set of results to the true value. Reproducibility is the precision under varying conditions.

For the analysis of roflumilast N-oxide, a validated method in guinea pig plasma showed intra-day and inter-day precision (as relative standard deviation, RSD) to be less than 6.7%, with accuracies ranging from 94.0% to 106.0%. oup.com This demonstrates a high degree of precision, accuracy, and reproducibility. oup.com Another study reported that for quality control (QC) samples of roflumilast N-oxide at various concentrations, the average bias was less than 15% compared to the nominal concentration, and the coefficient of variation (CV) for both inter-run and intra-run precision was also below 15%. nih.gov Furthermore, a high-throughput bioanalytical method for roflumilast and its N-oxide metabolite showed inaccuracy and precision values of less than 15%. researchgate.net

The table below details these findings:

| Analyte | Matrix | Precision (%RSD or %CV) | Accuracy | Source(s) |

| Roflumilast N-Oxide | Guinea Pig Plasma | <6.7% (Intra-day and Inter-day) | 94.0% - 106.0% | oup.com |

| Roflumilast N-Oxide | Human Plasma | <15% (Intra-run and Inter-run) | <15% bias | nih.gov |

| Roflumilast N-Oxide | Human Plasma/Serum | <15% | <15% inaccuracy | researchgate.net |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For roflumilast N-oxide, various LC-MS/MS methods have established low limits of quantification, which is crucial for pharmacokinetic studies where concentrations can be very low. One method reported a lower limit of quantitation (LLOQ) of 0.04 ng/mL in human plasma. nih.govdaneshyari.com Another method, validated according to European Medicines Agency guidelines, determined the LLOQ to be 0.5 ng/mL in guinea pig plasma. oup.com A high-throughput method established an LLOQ of 0.1 ng/mL in human plasma and serum. researchgate.net

Key LOD and LOQ values are presented below:

| Analyte | Matrix | LLOQ (ng/mL) | Source(s) |

| Roflumilast N-Oxide | Human Plasma | 0.04 | nih.govdaneshyari.com |

| Roflumilast N-Oxide | Guinea Pig Plasma | 0.5 | oup.com |

| Roflumilast N-Oxide | Human Plasma/Serum | 0.1 | researchgate.net |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In bioanalytical methods, this often involves evaluating matrix effects, which are the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte.

In the development of an LC-MS/MS method for roflumilast and roflumilast N-oxide, human plasma samples were prepared using solid-phase extraction, which was found to ensure high recovery and minimal matrix effect for both analytes. nih.gov The use of deuterium-labeled internal standards, such as this compound, is a common and effective strategy to compensate for matrix effects and improve the accuracy and precision of quantification. oup.comdaneshyari.com

The stability of this compound in analytical solutions and biological samples under various storage and handling conditions is a critical parameter to ensure the reliability of the analytical results. Stability studies are typically conducted to assess the analyte's integrity during short-term storage at room temperature, long-term storage under frozen conditions, and after freeze-thaw cycles.

For roflumilast and its N-oxide, quality control samples have been shown to be stable when kept at room temperature for 4 hours, at -70°C for 10 days, and after three freeze-thaw cycles. researchgate.net Stock solutions of Roflumilast N-Oxide are often stored at -20°C until use to maintain their stability. oup.com

Stability-Indicating Analytical Methods for Degradation Product Analysis

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Forced degradation studies are conducted on the parent drug, roflumilast, to identify potential degradation products under various stress conditions such as acid and alkaline hydrolysis, oxidation, heat, and photolysis. nih.gov These studies have shown that roflumilast is susceptible to degradation under acidic, alkaline, and oxidative conditions. nih.gov The developed analytical methods must be able to resolve the main compound from these degradation products. A rapid HPLC method was developed that could separate roflumilast from all its degradation products, proving its stability-indicating nature. nih.gov While these studies focus on the parent drug, the stability of the this compound metabolite under similar stress conditions is also a crucial consideration in preclinical research, ensuring that any observed degradation is not an artifact of the analytical process itself.

Metabolic Research and Biotransformation Pathways Preclinical/in Vitro Focus

In Vitro Metabolic Formation of Roflumilast (B1684550) N-Oxide

The primary metabolic pathway for roflumilast in humans is N-oxidation, leading to the formation of roflumilast N-oxide. researchgate.net This biotransformation is extensively studied in vitro to understand the enzymatic processes involved.

In vitro studies have identified the cytochrome P450 (CYP) superfamily of enzymes as the principal catalysts in the N-oxidation of roflumilast. Specifically, CYP1A2 and CYP3A4 are the primary isoforms responsible for this metabolic conversion. smw.chnih.gov The plasma area under the time-concentration curve for roflumilast N-oxide is approximately 10-fold greater than that of the parent compound, roflumilast. smw.ch Despite roflumilast N-oxide being about three times less potent in terms of phosphodiesterase 4 (PDE4) inhibition, it is considered to be responsible for the majority of the pharmacological effects observed in vivo. smw.ch

The clearance of roflumilast N-oxide is also mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, as well as through glucuronidation to form inactive metabolites. smw.ch

| Compound | Metabolic Pathway | Primary Enzymes Involved |

|---|---|---|

| Roflumilast | N-oxidation | CYP1A2, CYP3A4 |

| Roflumilast N-Oxide | Further Metabolism/Clearance | CYP3A4, CYP2C19, Glucuronidation |

Flavine-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the oxygenation of various xenobiotics, particularly those containing nitrogen and sulfur atoms. tga.gov.au Their mechanism involves the use of a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and molecular oxygen to oxidize soft nucleophiles. tga.gov.au While FMOs are known to be involved in the N-oxidation of other pharmaceutical compounds, current research has not established a direct role for these enzymes in the metabolic formation of roflumilast N-oxide. The primary enzymes identified for this biotransformation remain within the cytochrome P450 family. smw.ch

Stability and Degradation Pathways in Biological Systems

The stability of roflumilast and its N-oxide metabolite is a crucial factor in its pharmacokinetic profile.

Forced degradation studies have been conducted on the parent compound, roflumilast, to assess its stability under various stress conditions. These studies indicate that roflumilast is susceptible to degradation under acidic and alkaline hydrolysis, as well as oxidative conditions. researchgate.netresearchgate.net Conversely, the drug has been found to be stable under neutral, thermal, and photolytic conditions. researchgate.net While these findings provide insight into the chemical stability of the core structure, specific degradation studies on roflumilast N-oxide are not extensively detailed in the available literature.

From an enzymatic perspective, roflumilast N-oxide is further metabolized for clearance. In vitro data suggests that it is metabolized by CYP3A4, with contributions from CYP2C19 and extrahepatic CYP1A1. nih.gov

| Condition | Stability of Roflumilast |

|---|---|

| Acid Hydrolysis | Susceptible to degradation |

| Alkaline Hydrolysis | Susceptible to degradation |

| Oxidation | Susceptible to degradation |

| Neutral Conditions | Stable |

| Thermal Stress | Stable |

| Photolytic Stress | Stable |

The reduction of N-oxide metabolites back to their parent amine is a metabolic pathway observed for some compounds. However, based on the available scientific literature, there is no evidence to suggest that roflumilast N-oxide undergoes in vivo or in vitro reversion to the parent compound, roflumilast.

Comparative Metabolism in Preclinical Species (e.g., Guinea Pig, Monkey Models)

Pharmacokinetic studies in various animal species reveal differences in the metabolism of roflumilast. Roflumilast N-oxide has been identified as a significant metabolite in several preclinical species, including rats, hamsters, guinea pigs, rabbits, and monkeys. tga.gov.au Notably, it is not a major metabolite in dogs. tga.gov.au

A study in cynomolgus monkeys following a single oral administration of roflumilast demonstrated that the parent drug was rapidly absorbed and extensively metabolized to roflumilast N-oxide. nih.gov The mean area under the curve for roflumilast N-oxide was found to be approximately 13 times larger than that of roflumilast, indicating substantial first-pass metabolism and conversion to the N-oxide form in this species. nih.gov In guinea pigs, both roflumilast and roflumilast N-oxide have been quantified in plasma for pharmacokinetic studies. researchgate.net The plasma half-life of roflumilast is relatively short (around 1-4 hours) in species such as mice, rats, hamsters, guinea pigs, rabbits, and monkeys. tga.gov.au

| Species | Significance of Roflumilast N-Oxide Metabolite |

|---|---|

| Rat | Significant |

| Hamster | Significant |

| Guinea Pig | Significant |

| Rabbit | Significant |

| Monkey (Cynomolgus) | Significant (Major) |

| Dog | Not significant |

Preclinical Pharmacological and Biological Studies of Roflumilast N Oxide

Molecular Mechanism of Action in Cellular Systems

Phosphodiesterase 4 (PDE4) Isozyme Inhibition and cAMP Signaling

The core mechanism of action for roflumilast (B1684550) N-oxide is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. europa.eudrugbank.com PDE4 is a major enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cell types. drugbank.comersnet.org By inhibiting PDE4, roflumilast N-oxide prevents the degradation of cAMP, leading to its intracellular accumulation. nih.govdrugbank.com This elevation in cAMP levels activates downstream signaling pathways, such as protein kinase A (PKA), which are central to mediating the compound's anti-inflammatory effects. nih.govmdpi.com

Roflumilast N-oxide is a potent inhibitor of PDE4, with inhibitory concentrations in the low nanomolar range. ersnet.orgcaymanchem.com Its potency is only two- to three-fold less than that of its parent compound, roflumilast. nih.govsci-hub.se This high potency allows it to effectively modulate the function of various inflammatory and structural cells, including neutrophils, T-cells, macrophages, epithelial cells, and fibroblasts. nih.govplos.org The inhibition of PDE4 and subsequent enhancement of cAMP signaling is the well-established molecular mode of action for roflumilast N-oxide. sci-hub.senih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Roflumilast N-Oxide | IC50 vs PDE4 | 2 nM | caymanchem.com |

| Roflumilast N-Oxide | Potency vs Roflumilast | 2-3 fold less potent | nih.gov |

Differential Potency and Selectivity Profiles Against PDE Subtypes

A key feature of roflumilast N-oxide is its high selectivity for the PDE4 enzyme family over other PDE isoenzymes. nih.govsci-hub.se Studies have demonstrated that it does not significantly affect other PDE families, such as PDE1, PDE2, PDE3, or PDE5, even at concentrations thousands of times higher than those required to inhibit PDE4. nih.goversnet.orgcaymanchem.com This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other PDE subtypes, which regulate different physiological processes.

Within the PDE4 family, which comprises four genes (PDE4A, B, C, and D), roflumilast N-oxide shows a balanced and generally non-selective inhibition profile. nih.govsci-hub.se This is similar to its parent compound, roflumilast, which inhibits PDE4A, B, and D with comparable high potency. europa.eunih.gov This broad targeting of PDE4 subtypes is thought to contribute to its wide-ranging anti-inflammatory effects, as different inflammatory cells express different combinations of PDE4 subtypes. ersnet.org

| PDE Subtype | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| PDE4 | 2 nM | caymanchem.com |

| PDE1, PDE2, PDE3, PDE5 | >10,000 nM | caymanchem.com |

In Vitro Cellular and Molecular Effects

Attenuation of Inflammatory Mediator Release (e.g., Cytokines, Chemokines)

In vitro studies have consistently shown that roflumilast N-oxide suppresses the release of a wide array of inflammatory mediators from various immune and structural cells. europa.eu In human bronchial explants stimulated with lipopolysaccharide (LPS), roflumilast N-oxide at clinically relevant concentrations (1 nM) significantly reduced the release of tumor necrosis factor-alpha (TNF-α) and several chemokines involved in monocyte and T-cell recruitment, including CCL2, CCL3, CCL4, CCL5, and CXCL9. nih.gov However, it did not affect the release of chemokines primarily involved in neutrophil recruitment, such as CXCL1, CXCL5, and CXCL8. nih.gov

Similarly, in human lung macrophages, roflumilast N-oxide dose-dependently inhibited the LPS-induced release of TNF-α and chemokines like CCL2, CCL3, CCL4, and CXCL10. amegroups.cn In human alveolar epithelial cells (A549) stimulated with cigarette smoke extract and LPS, the compound reduced the release of IL-8 and MCP-1 (CCL2). mdpi.complos.org This broad suppression of inflammatory cytokines and chemokines underscores its potential to mitigate the complex inflammatory cascades characteristic of chronic airway diseases. plos.orgnih.gov

| Cell/Tissue Type | Stimulus | Inhibited Mediators | Reference |

|---|---|---|---|

| Human Bronchial Explants | LPS | TNF-α, CCL2, CCL3, CCL4, CCL5, CXCL9 | nih.gov |

| Human Lung Macrophages | LPS | TNF-α, CCL2, CCL3, CCL4, CXCL10 | amegroups.cn |

| Human Alveolar Epithelial Cells (A549) | Cigarette Smoke + LPS | IL-8, MCP-1 (CCL2), CXCL1 | mdpi.complos.org |

| Human Neutrophils, Monocytes | Various | Leukotriene B4, ROS, TNF-α, Interferon-γ | europa.eu |

Modulation of Cellular Signaling Pathways (e.g., JAK/STAT, ERK1/2, Smad3)

Roflumilast N-oxide has been shown to modulate several key intracellular signaling pathways involved in inflammation and fibrosis. In a study using A549 airway epithelial cells stimulated with cigarette smoke extract and LPS, roflumilast N-oxide was found to prevent the secretion of cytokines through the inhibition of the JAK/STAT and ERK1/2 pathways. plos.org Furthermore, in human skin fibroblasts, PDE4 inhibition by compounds including apremilast (B1683926) (a related PDE4 inhibitor) has been shown to block the profibrotic activity induced by TGF-β1 by interfering with the Smad and ERK1/2 pathways. mdpi.com A study on epithelial-mesenchymal transition (EMT) noted that roflumilast N-oxide exerted a protective effect against EMT induced by cigarette smoke in bronchial epithelial cells, an effect associated with a reduction in SMAD3/ERK1/2 signaling. nih.gov These findings indicate that beyond simply elevating cAMP, roflumilast N-oxide can interfere with pro-inflammatory and pro-fibrotic signaling cascades, adding another dimension to its mechanism of action.

Impact on Epithelial Cell Function and Mucociliary Activity

Preclinical research highlights a beneficial role for roflumilast N-oxide in preserving and improving airway epithelial cell function, particularly mucociliary clearance, which is often impaired in chronic respiratory diseases. nih.govnih.gov In studies using differentiated primary human bronchial epithelial cells, roflumilast N-oxide was shown to concentration-dependently increase ciliary beat frequency (CBF). nih.gov It also reversed the decrease in CBF caused by exposure to cigarette smoke extract (CSE). nih.gov

Long-term exposure to CSE can lead to a loss of ciliated cells, a phenomenon that roflumilast N-oxide was able to prevent. nih.gov This protective effect was associated with the preservation of expression of key ciliated cell markers, Foxj1 and Dnai2. nih.govplos.org The mechanism appears to involve the reversal of an IL-13-mediated reduction in these markers. nih.gov Furthermore, roflumilast N-oxide has been shown to improve CFTR-dependent chloride efflux, leading to an increase in airway surface liquid (ASL) volume, which is crucial for effective mucociliary transport. nih.gov By both directly stimulating cilia and improving the hydration of the airway surface, roflumilast N-oxide can help restore compromised mucociliary function. nih.govresearchgate.net

Ciliary Beat Frequency Modulation

Roflumilast N-Oxide has demonstrated a significant ability to enhance mucociliary function in preclinical models. In in vitro studies using differentiated primary human bronchial epithelial cells (HBECs), Roflumilast N-Oxide was shown to concentration-dependently elicit a swift and sustained increase in ciliary beat frequency (CBF). nih.govnih.gov This effect is crucial as cigarette smoke, a primary risk factor for chronic obstructive pulmonary disease (COPD), is known to impair CBF. nih.govnih.gov Research confirmed that Roflumilast N-Oxide not only boosts baseline CBF but also effectively reverses the reduction in CBF caused by exposure to cigarette smoke extract (CSE). nih.govnih.gov The mechanism is linked to the compound's ability to inhibit PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that augments CBF. nih.govnih.gov The assessment of CBF in these studies was conducted using advanced techniques such as digital high-speed video microscopy. nih.gov

Protection Against Epithelial Phenotype Loss

Prolonged exposure to noxious stimuli like cigarette smoke can lead to a detrimental loss of the specialized ciliated cell phenotype in the bronchial epithelium. Preclinical research has shown that Roflumilast N-Oxide provides a protective effect against this phenomenon. nih.govnih.gov In long-term in vitro experiments, CSE exposure resulted in a significant reduction in the number of ciliated cells. nih.govnih.gov This loss was associated with decreased expression of critical markers for the ciliated cell phenotype, specifically Foxj1 and Dnai2. nih.govnih.gov The addition of Roflumilast N-Oxide to these cell cultures prevented the CSE-induced loss of ciliated cells and restored the expression of Foxj1 and Dnai2. nih.govnih.gov Furthermore, Roflumilast N-Oxide was found to reverse the enhanced release of interleukin-13 (IL-13), a cytokine known to diminish the proportion of ciliated cells, following CSE exposure. nih.gov In bronchial epithelial cells sourced from smokers and patients with COPD, Roflumilast N-Oxide was also observed to increase epithelial phenotype markers. nih.gov

Mitigation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in tissue remodeling and fibrosis in chronic airway diseases. Roflumilast N-Oxide has been shown to effectively counteract EMT induced by CSE in well-differentiated HBECs. nih.govnih.gov The compound mitigates the key molecular changes characteristic of EMT; it reverses the loss of epithelial markers such as E-cadherin, ZO-1, and KRT5, while simultaneously inhibiting the CSE-induced upregulation of mesenchymal markers. nih.govnih.gov At a concentration of 2 nM, which is within the range of therapeutic plasma concentrations, Roflumilast N-Oxide partially mitigates CSE-induced EMT. tandfonline.commedchemexpress.com This includes reversing the compromised expression of E-cadherin transcripts by 45% and abrogating the increased expression of type I collagen. tandfonline.commedchemexpress.commedchemexpress.com

The tables below summarize the effects of Roflumilast N-Oxide on key EMT markers in human bronchial epithelial cells exposed to cigarette smoke extract (CSE).

Table 1: Effect of Roflumilast N-Oxide on Epithelial Marker Expression

| Marker | Effect of CSE | Effect of Roflumilast N-Oxide | Citation |

|---|---|---|---|

| E-cadherin | Loss of expression | Reverses loss | nih.govtandfonline.com |

| ZO-1 | Loss of expression | Reverses loss | nih.govtandfonline.com |

Table 2: Effect of Roflumilast N-Oxide on Mesenchymal Marker Expression

| Marker | Effect of CSE | Effect of Roflumilast N-Oxide | Citation |

|---|---|---|---|

| α-Smooth Muscle Actin (α-SMA) | Increased expression | Reduces increase | nih.govtandfonline.com |

| Vimentin | Increased expression | Reduces increase | nih.govtandfonline.com |

The mechanism behind this protective effect involves the modulation of several signaling pathways. Roflumilast N-Oxide was found to restore cellular cAMP levels, reduce the release of transforming growth factor-beta 1 (TGF-β1), and decrease the phosphorylation of ERK1/2 and Smad3, all of which are involved in the EMT process. nih.govnih.gov

Fibroblast Modulation and Extracellular Matrix Remodeling Aspects

Roflumilast N-Oxide directly targets human lung fibroblasts, influencing cellular functions that contribute to inflammation and fibrosis. nih.gov In cultured human fetal lung fibroblasts, Roflumilast N-Oxide, particularly in the presence of prostaglandin (B15479496) E2 (PGE2), significantly inhibited the release of the pro-inflammatory mediators ICAM-1 and eotaxin induced by tumor necrosis factor-alpha (TNF-α). nih.gov The compound also attenuated fibroblast proliferation stimulated by basic fibroblast growth factor (bFGF). nih.gov

A key process in fibrosis is the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA). Roflumilast N-Oxide has been shown to diminish the TGF-β1-induced expression of α-SMA, as well as the expression of profibrotic genes like connective tissue growth factor (CTGF) and fibronectin. nih.govmdpi.com In a model using an IPF-conditioned extracellular matrix, Roflumilast N-Oxide combined with PGE2 effectively blocked the formation of large fibroblast aggregates and inhibited the expression of profibrotic genes, including COL1A1 and TGFB1. mdpi.comersnet.org

Table 3: Effects of Roflumilast N-Oxide on Human Lung Fibroblast Functions

| Fibroblast Function/Marker | Stimulant | Effect of Roflumilast N-Oxide | Citation |

|---|---|---|---|

| ICAM-1 & Eotaxin Release | TNF-α | Inhibition (potentiated by PGE2) | nih.gov |

| Proliferation | bFGF | Attenuation | nih.gov |

| α-SMA Expression | TGF-β1 | Diminished expression | nih.gov |

| CTGF & Fibronectin mRNA | TGF-β1 | Diminished expression | nih.gov |

| Aggregate Formation | IPF-Conditioned Matrix | Blocked (with PGE2) | ersnet.org |

Antioxidant and Oxidative Stress Modulation in Cell Models

Roflumilast N-Oxide exhibits significant antioxidant properties by modulating cellular responses to oxidative stress. nih.gov Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key factor in the pathology of inflammatory lung diseases. nih.govfrontiersin.org In cell models of respiratory syncytial virus (RSV) infection, Roflumilast N-Oxide was shown to support the compromised antioxidative apparatus and reduce ROS levels. nih.gov It has been demonstrated to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase (GPx). nih.gov

Furthermore, in bronchial epithelial cells exposed to cigarette smoke, Roflumilast N-Oxide reduced ROS and the expression of NADPH Oxidase 4 (NOX4), a key source of ROS. nih.gov This action is linked to its ability to interfere with signaling pathways that trigger oxidative stress, such as the Rac1/PI3K/Akt pathway. tandfonline.com By partially reducing the CSE-induced activation of Rac1 and phosphorylation of Akt, Roflumilast N-Oxide helps to curb the generation of ROS. tandfonline.com

Table 4: Antioxidant Effects of Roflumilast N-Oxide in Cell Models

| Cellular Component | Model System | Effect of Roflumilast N-Oxide | Citation |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | RSV-infected bronchial cells | Decrease | nih.gov |

| Reactive Oxygen Species (ROS) | CSE-exposed bronchial cells | Decrease | nih.gov |

| Heme Oxygenase-1 (HO-1) | Bronchial epithelial cells | Increase | nih.gov |

| Glutathione Peroxidase (GPx) | Bronchial epithelial cells | Increase | nih.gov |

| NADPH Oxidase 4 (NOX4) | CSE-exposed bronchial cells | Reduced expression | nih.gov |

In Vivo Preclinical Models (Non-Human)

The therapeutic potential of Roflumilast, which is metabolized to Roflumilast N-Oxide in vivo, has been evaluated in various animal models of inflammation. sci-hub.se

Impact on Animal Models of Inflammation (e.g., ovalbumin-induced allergic inflammation in guinea pigs, cerulein-induced acute pancreatitis in rats)

Ovalbumin-Induced Allergic Inflammation in Guinea Pigs: In this widely used model of allergic asthma, Roflumilast demonstrated significant anti-inflammatory and bronchodilatory effects. nih.govopenaccessjournals.com Long-term administration of Roflumilast to ovalbumin-sensitized guinea pigs led to a reduction in specific airway resistance following a histamine (B1213489) challenge. nih.govresearchgate.net In vitro analysis of tissues from these animals confirmed a decrease in the contractility of both tracheal and lung smooth muscle. nih.gov These findings suggest that Roflumilast can inhibit allergen-induced bronchoconstriction. openaccessjournals.com Moreover, the treatment suppressed hematological and immunological markers of inflammation, pointing to a beneficial effect in allergic inflammation. nih.gov

Cerulein-Induced Acute Pancreatitis in Rats: This model mimics mild acute pancreatitis in humans, characterized by pancreatic edema, inflammation, and oxidative stress. nih.govnih.gov In rats with cerulein-induced pancreatitis, administration of Roflumilast led to a significant decrease in systemic and local inflammation. nih.gov Serum levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 were markedly reduced in the Roflumilast-treated group compared to the untreated pancreatitis group. nih.gov The study also highlighted the compound's potent antioxidant effects in vivo. Roflumilast treatment decreased the total oxidant activity (TOA) and increased the total antioxidant capacity (TAC) in the plasma, pancreas, and lungs of the animals. nih.govscience.gov These results indicate that Roflumilast significantly mitigates both the inflammatory response and oxidative stress in this model of acute pancreatitis. nih.gov

Table 5: Summary of Roflumilast Effects in Animal Models of Inflammation

| Animal Model | Key Findings | Citation |

|---|---|---|

| Ovalbumin-Induced Allergic Inflammation (Guinea Pig) | Reduced specific airway resistance. Decreased tracheal and lung smooth muscle contractility. Suppression of inflammatory markers. | nih.govopenaccessjournals.comresearchgate.net |

| Cerulein-Induced Acute Pancreatitis (Rat) | Decreased serum TNF-α, IL-1β, and IL-6. Decreased Total Oxidant Activity (TOA). Increased Total Antioxidant Capacity (TAC). | nih.govscience.gov |

Metabolic and Hormonal Regulation Studies (e.g., GLP-1 and glucose homeostasis in diabetic db/db mice)researchgate.net

Studies utilizing diabetic db/db mice, a model for obesity and type 2 diabetes, have been instrumental in elucidating the metabolic and hormonal effects of roflumilast N-oxide. Research has shown that phosphodiesterase 4 (PDE4) is involved in the regulation of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with glucose-lowering properties. mesoscale.comnih.govresearchgate.net

A single oral administration of roflumilast N-oxide to db/db mice resulted in a significant enhancement of plasma GLP-1 levels. mesoscale.comnih.govresearchgate.net Specifically, a 10 mg/kg dose of roflumilast N-oxide led to a four-fold increase in plasma GLP-1. mesoscale.comnih.govresearchgate.net In comparison, the parent compound, roflumilast, at the same dosage, produced a 2.5-fold enhancement. mesoscale.comnih.govresearchgate.net

Chronic treatment over 28 days with roflumilast N-oxide at a dose of 3 mg/kg demonstrated a notable prevention of disease progression in these mice. mesoscale.comnih.govresearchgate.net This was evidenced by several key metabolic improvements. Roflumilast N-oxide abolished the increase in blood glucose levels and reduced the increment in HbA1c by 50% compared to the vehicle-treated group. mesoscale.comnih.govresearchgate.net Furthermore, it doubled the fasted serum insulin (B600854) levels, which was associated with the preservation of pancreatic islet morphology. mesoscale.comnih.govresearchgate.net In vitro studies on primary mouse islets further revealed that roflumilast N-oxide amplified forskolin-induced insulin release. mesoscale.comnih.gov

These findings suggest that roflumilast N-oxide exerts its glucose-lowering effects, at least in part, by enhancing GLP-1 secretion and protecting pancreatic islet physiology, leading to improved insulin activity. mesoscale.comnih.govresearchgate.net

Table 1: Effects of Single and Chronic Administration of Roflumilast N-Oxide in db/db Mice

| Treatment Group | Dosage | Duration | Key Findings |

|---|---|---|---|

| Roflumilast N-Oxide | 10 mg/kg | Single Dose | Four-fold increase in plasma GLP-1. mesoscale.comnih.govresearchgate.net |

| Roflumilast | 10 mg/kg | Single Dose | 2.5-fold increase in plasma GLP-1. mesoscale.comnih.govresearchgate.net |

| Roflumilast N-Oxide | 3 mg/kg | 28 Days | Abolished increase in blood glucose, reduced HbA1c increment by 50%, doubled fasted serum insulin, preserved pancreatic islet morphology. mesoscale.comnih.govresearchgate.net |

| Vehicle | N/A | 28 Days | Control group for chronic study. |

Preclinical Pharmacokinetic-Pharmacodynamic Relationshipsnih.gov

In man, roflumilast N-oxide is estimated to be responsible for approximately 90% of the total PDE4 inhibition, with the parent compound, roflumilast, accounting for the remaining 10%. smw.chnih.gov The plasma area under the time-concentration curve for roflumilast N-oxide is about 10-fold greater than that of roflumilast. sci-hub.se Despite being approximately 2-3 times less potent than roflumilast in inhibiting PDE4, its significantly higher exposure makes it the dominant active entity. sci-hub.senih.gov

PK/PD modeling in db/db mice has further clarified the contributions of roflumilast and its N-oxide metabolite to the observed glucose-lowering effects. mesoscale.comnih.gov These models have shown that the stronger glucose-lowering effects of roflumilast N-oxide compared to its parent compound are consistent with its greater effect on GLP-1 secretion and can be explained by these pharmacokinetic and pharmacodynamic characteristics. mesoscale.comnih.govresearchgate.net

The apparent clearance of roflumilast N-oxide in mice was estimated to be 1.09 L/h when administered directly. In contrast, when roflumilast was administered, the apparent clearance of the formed roflumilast N-oxide was 3.52 L/h. This highlights the differences in clearance depending on whether the N-oxide is administered directly or formed as a metabolite. The exposure to roflumilast after administration of roflumilast N-oxide is marginal, representing only 2.6% of the roflumilast N-oxide exposure, indicating minimal back-conversion.

Table 2: Pharmacokinetic and Potency Comparison of Roflumilast and Roflumilast N-Oxide

| Compound | Relative PDE4 Inhibition Potency | Contribution to Total PDE4 Inhibition (in humans) | Plasma Protein Binding (in humans) |

|---|---|---|---|

| Roflumilast | 1 | ~10% smw.chnih.gov | 98.9% nih.gov |

| Roflumilast N-Oxide | 2-3 fold less potent than roflumilast sci-hub.senih.gov | ~90% smw.chnih.gov | 96.6% nih.gov |

Research on Impurities and Reference Standards

Characterization of Process-Related Impurities

During the synthesis of a drug substance, impurities can be introduced through various pathways, including starting materials, intermediates, reagents, and side reactions. A detailed investigation into the potential process-related impurities of roflumilast (B1684550) has been conducted to establish appropriate process controls. jocpr.com In one such study, several potential impurities were synthesized and characterized using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). jocpr.comresearchgate.net

One of the identified impurities is 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide, also known as Roflumilast N-Oxide (a metabolite) or Roflumilast impurity-VIII. jocpr.comresearchgate.net This compound can be formed during the synthesis process. jocpr.com Other process-related impurities that have been identified and characterized are detailed in the table below. jocpr.comresearchgate.net The characterization of these compounds is crucial for developing analytical methods to monitor and control their presence in the final drug substance. conicet.gov.ar

| Impurity Name | Abbreviation | Origin/Type |

|---|---|---|

| N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | Roflumilast impurity-I | Process-Related |

| 4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | Roflumilast impurity-II | Process-Related |

| 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | Roflumilast impurity-III | Process-Related |

| 3-Cyclobutyl-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | Roflumilast impurity-IV | Process-Related |

| 3-(But-3-en-1-yloxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | Roflumilast impurity-V | Process-Related |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide | Roflumilast impurity-VI | Process-Related |

| N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | Roflumilast impurity-VII | Process-Related |

| 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide | Roflumilast impurity-VIII | Process-Related / Metabolite |

Analysis of Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. scientific.net Roflumilast has been subjected to various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis, as per the guidelines of the International Conference on Harmonization (ICH). nih.govnih.gov

These studies revealed that roflumilast is unstable under acidic, alkaline, and oxidative conditions, while remaining relatively stable under neutral, thermal, and photolytic stress. nih.govnih.gov The degradation pathways lead to the formation of several degradation products (DPs). One comprehensive study identified and characterized eleven DPs using advanced analytical techniques like Ultra-Fast Liquid Chromatography-Quadrupole Time-of-Flight (UFLC-QTOF) mass spectrometry, NMR, and IR spectroscopy. nih.gov The ability to separate the active ingredient from its degradation products is a critical feature of a stability-indicating method. scientific.nettandfonline.com

| Stress Condition | Roflumilast Stability | Number of Degradation Products Identified |

|---|---|---|

| Acid Hydrolysis (e.g., 6M HCl) | Unstable | Multiple |

| Alkaline Hydrolysis (e.g., 5M NaOH) | Unstable | Multiple |

| Oxidative Degradation (e.g., 7.5% peracetic acid) | Unstable | Multiple |

| Thermal Degradation | Stable | 0 |

| Photolytic Degradation | Relatively Stable | 6 |

Role of Deuterated Roflumilast N-Oxide as a Pharmaceutical Reference Standard

Roflumilast-d4 N-Oxide is the deuterium-labeled form of Roflumilast N-Oxide. medchemexpress.compharmaffiliates.com Roflumilast N-Oxide is the primary active metabolite of roflumilast. hmdb.cacaymanchem.comresearchgate.net Due to its isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, particularly as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). daneshyari.comoup.comoup.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte. scispace.comacs.org This ensures that they behave similarly during sample preparation, extraction, and chromatographic separation, and exhibit similar ionization efficiency in the mass spectrometer's ion source. aptochem.comlgcstandards.com The key difference is their mass, which allows the mass spectrometer to distinguish between the standard and the analyte. aptochem.com

The use of deuterated internal standards like this compound is critical for the robust validation of analytical methods, a cornerstone of quality control in drug development. clearsynth.commusechem.comnih.gov Method validation ensures that an analytical procedure is accurate, precise, reproducible, and reliable for its intended purpose. clearsynth.comresearchgate.net

In quantitative bioanalysis, SIL-IS are used to:

Correct for Variability: They compensate for variations in sample extraction recovery, injection volume, and matrix effects (ion suppression or enhancement), which can significantly impact results. scispace.comaptochem.comtexilajournal.com The use of a SIL-IS can significantly improve the precision of an analytical method. scispace.com

Ensure Accuracy and Precision: By adding a known amount of the deuterated standard to every sample, calibration standard, and quality control sample, analysts can accurately quantify the concentration of the target analyte (e.g., Roflumilast N-Oxide) by comparing the analyte's instrument response to that of the internal standard. musechem.comnih.gov This is crucial for pharmacokinetic studies where accurate measurement of drug and metabolite levels in biological fluids is required. daneshyari.comnih.gov

Enhance Sensitivity: Stable isotope internal standards can help improve the signal-to-noise ratio, leading to enhanced sensitivity and accuracy, which is vital for detecting low concentrations of analytes. musechem.com

| Validation Parameter | Benefit of Using this compound |

|---|---|

| Accuracy | Improves accuracy by compensating for sample matrix effects and procedural losses. texilajournal.comnih.gov |

| Precision | Increases precision by correcting for inconsistencies in sample handling and instrument response. scispace.com |

| Robustness | Contributes to a more robust and reliable assay by minimizing the impact of unavoidable variations. aptochem.com |

| Linearity | Aids in establishing a reliable calibration curve for accurate quantification across a range of concentrations. musechem.com |

| Sensitivity (LLOQ) | Helps achieve lower limits of quantitation (LLOQ) by improving signal clarity. musechem.com |

For a reference standard to be used in pharmaceutical quality control and for regulatory submissions, its quality and purity must be well-documented. This is often achieved by establishing traceability to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). sigmaaldrich.comamericanpharmaceuticalreview.comedqm.eu

While this compound itself may be a highly specialized standard not listed directly as a primary compendial standard, it would be qualified as a secondary or working standard. sigmaaldrich.comamericanpharmaceuticalreview.com This qualification process involves:

Characterization: The identity and purity of the secondary standard are rigorously established using a battery of analytical tests.

Traceability: The standard is compared against the primary reference standard (e.g., USP Roflumilast or a potential future Roflumilast N-Oxide standard). americanpharmaceuticalreview.comscientificlabs.co.uk This establishes a metrological link, ensuring that measurements made using the secondary standard are consistent with those made using the primary standard. edqm.eu

Certification: High-quality secondary standards are often provided as Certified Reference Materials (CRMs) from accredited suppliers (e.g., those compliant with ISO 17034 and ISO/IEC 17025). sigmaaldrich.comamericanpharmaceuticalreview.comscientificlabs.co.uk The certificate of analysis provides comprehensive data on the standard's characterization, certified value, and traceability. sigmaaldrich.com

The use of well-characterized secondary standards that are traceable to pharmacopeial standards is recognized and accepted by regulatory agencies like the FDA and EMA. sigmaaldrich.comamericanpharmaceuticalreview.com This practice provides a convenient and cost-effective alternative to using primary standards for routine analyses, while still ensuring the necessary level of quality and regulatory compliance. simsonpharma.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Roflumilast-d4 N-Oxide in biological matrices?

- Methodological Guidance : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Deuterated internal standards (e.g., Roflumilast-d4) should be used to correct for matrix effects and ionization variability. Ensure calibration curves cover the expected concentration range (e.g., 0.1–100 ng/mL) with precision ≤15% . Detailed protocols must include sample preparation (e.g., protein precipitation, solid-phase extraction), chromatographic conditions (e.g., C18 columns, gradient elution), and mass transition ions (e.g., m/z 407→363 for this compound) .

Q. How is this compound synthesized and characterized to ensure isotopic purity?

- Methodological Guidance : Synthesis involves deuterium incorporation at specific positions (e.g., aromatic rings) via catalytic exchange or deuterated precursor reactions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98%). Purity assessment via HPLC-UV (≥95% peak area) and residual solvent analysis (e.g., GC-headspace) are critical for reproducibility . Full synthetic routes and spectral data should be archived in supplementary materials .

Q. What is the role of this compound in studying PDE4 inhibition kinetics?

- Methodological Guidance : As a deuterated metabolite of Roflumilast, it serves as a stable isotope-labeled internal standard in enzymatic assays. Use recombinant PDE4 isoforms (e.g., PDE4B) in vitro with fluorogenic substrates (e.g., cAMP-S-S-FAM) to measure IC50 values. Include controls for non-specific binding and validate inhibition curves with at least three independent replicates. Compare results to non-deuterated Roflumilast N-Oxide to assess isotopic effects on potency .

Advanced Research Questions

Q. How should preclinical studies be designed to assess CYP-mediated drug interactions involving this compound?

- Methodological Guidance : Conduct in vitro microsomal assays (human liver microsomes) to identify CYP isoforms (e.g., CYP1A2, CYP3A4) responsible for metabolism. Use chemical inhibitors (e.g., fluvoxamine for CYP1A2) or recombinant enzymes to confirm pathways. In vivo, administer this compound with CYP inhibitors (e.g., enoxacin) in rodent models and measure plasma exposure (AUC, Cmax) via LC-MS/MS. Follow NIH guidelines for preclinical reporting, including sample size justification and statistical power analysis .

Q. How can researchers resolve contradictions in reported PDE4 inhibition data for this compound across studies?

- Methodological Guidance : Discrepancies in IC50 values may arise from assay conditions (e.g., substrate concentration, enzyme sources). Perform meta-analyses to identify confounding variables and conduct side-by-side assays under standardized conditions (e.g., uniform buffer pH, temperature). Use ANOVA to compare datasets and apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses . Publish raw data in repositories to enable cross-validation .

Q. What strategies ensure deuterium stability in this compound during long-term storage and in vivo experiments?

- Methodological Guidance : Store lyophilized powder at -80°C under argon to prevent deuterium exchange with ambient moisture. For in vivo studies, validate stability by comparing pre- and post-administration plasma samples using HRMS. Monitor for deuterium loss (>2% variability) and adjust formulation (e.g., lipid-based carriers) if necessary . Report storage conditions and stability data in experimental sections .

Q. How can FAIR data principles be applied to studies involving this compound?

- Methodological Guidance :

- Findable : Assign persistent identifiers (e.g., DOI) to datasets and metadata in repositories like Chemotion or Zenodo.

- Accessible : Use open-access formats (e.g., .csv for raw LC-MS data) and provide README files with experimental details.

- Interoperable : Adopt standardized ontologies (e.g., ChEBI for chemical identifiers) and align with ISA-Tab metadata frameworks.

- Reusable : Document synthesis protocols, instrument settings, and statistical codes in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.